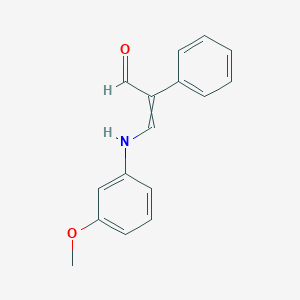
3-(3-Methoxyanilino)-2-phenylprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyanilino)-2-phenylprop-2-enal is an organic compound that features a methoxy group attached to an aniline moiety, which is further connected to a phenylprop-2-enal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyanilino)-2-phenylprop-2-enal typically involves the reaction of 3-methoxyaniline with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyanilino)-2-phenylprop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group or the aniline moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(3-Methoxyanilino)-2-phenylprop-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyanilino)-2-phenylprop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(3-methoxyanilino)purine
- 2-Fluoro-6-(3-methoxyanilino)purine
- 6-Fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline
Uniqueness
3-(3-Methoxyanilino)-2-phenylprop-2-enal is unique due to its specific structure, which combines a methoxy-substituted aniline with a phenylprop-2-enal moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
918896-93-2 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-(3-methoxyanilino)-2-phenylprop-2-enal |
InChI |
InChI=1S/C16H15NO2/c1-19-16-9-5-8-15(10-16)17-11-14(12-18)13-6-3-2-4-7-13/h2-12,17H,1H3 |
InChI Key |
OKQQZLIBRGQTDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















